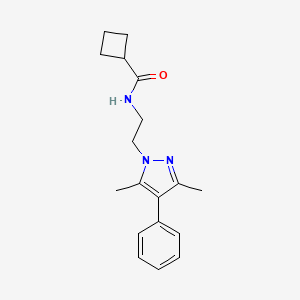

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide group linked via an ethyl chain to a 3,5-dimethyl-4-phenylpyrazole moiety. The pyrazole ring is a heterocyclic scaffold commonly associated with bioactive molecules, while the cyclobutane group introduces conformational rigidity due to its strained four-membered ring. Its synthesis likely involves multi-step reactions, including pyrazole ring formation and carboxamide coupling, but procedural details are absent in the referenced materials.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)12-11-19-18(22)16-9-6-10-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZBWMUOYHJALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three structural segments:

- 3,5-Dimethyl-4-phenyl-1H-pyrazole core

- Ethylamine linker

- Cyclobutanecarboxamide group

Retrosynthetically, the molecule can be dissected into precursors for pyrazole synthesis, alkylation of the pyrazole nitrogen, and subsequent amidation. Key challenges include ensuring regioselectivity during pyrazole formation and avoiding side reactions during coupling steps.

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with 1,3-Diketones

The 3,5-dimethyl-4-phenylpyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters . For example:

- Reactant : Phenylglyoxal and acetylacetone (2,4-pentanedione) under acidic conditions.

- Mechanism : Hydrazine attacks the diketone’s carbonyl groups, followed by dehydration and aromatization.

- Regioselectivity : The phenyl group at position 4 is introduced via substitution or pre-functionalization of the diketone.

Optimization:

Palladium-Catalyzed Coupling for Functionalization

Post-cyclization functionalization may employ cross-coupling reactions. Patent WO2015067782A1 describes Suzuki-Miyaura couplings to introduce aryl groups at position 4 using:

Amidation with Cyclobutanecarboxylic Acid

Activation of Cyclobutanecarboxylic Acid

The carboxylic acid is activated as an acyl chloride or mixed anhydride :

Integrated Synthetic Route

Combining the above steps, a representative synthesis is:

Step 1 : Synthesis of 3,5-dimethyl-4-phenyl-1H-pyrazole

Step 2 : N-Alkylation with 2-chloroethylamine

- Pyrazole (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), K2CO3 (2.0 equiv) in DMF, 70°C, 6 hours.

Step 3 : Amidation with cyclobutanecarbonyl chloride

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions:

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Saturated derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound with a unique structure, featuring a cyclobutane carboxamide linked to a pyrazole ring with a phenyl group and two methyl substituents. This combination of functionalities makes it a subject of interest in medicinal chemistry and organic synthesis, with potential biological and chemical activities.

Potential Applications

This compound has several potential applications:

- Interaction Studies: Crucial for understanding interactions with biological targets. Techniques like molecular docking and in vitro assays can help identify binding affinities and biological pathways influenced by the compound. Preliminary data suggests potential interactions with receptors or enzymes involved in inflammation and cancer progression.

- Medicinal Chemistry: The presence of functional groups suggests potential biological activities, making it an interesting subject for research in medicinal chemistry.

- Organic Synthesis: It is also an interesting subject for research in organic synthesis.

Structural Features and Activities

The compound's uniqueness arises from the combination of pyrazole and cyclobutane functionalities, potentially leading to distinct pharmacological profiles not seen in other related compounds.

Comparison of Related Compounds

| Compound | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3,5-Dimethylpyrazole | Pyrazole ring with methyl groups | Potential anti-inflammatory | Lacks cyclobutane moiety |

| Phenylpyrazole | Pyrazole ring with phenyl group | Antiparasitic activity | No carboxamide linkage |

| Cyclobutanecarboxamide Derivatives | Cyclobutane structure | Varies widely; some show anticancer activity | Absence of pyrazole component |

Research Indications

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues in Hydrazine-Carbothioamide Derivatives

describes six hydrazine-carbothioamide derivatives with cyclopentane or cyclobutanecarboxamide groups (Table 1). While these compounds differ in core structure (hydrazine-carbothioamide vs. pyrazole-ethyl-carboxamide), they share key features such as carboxamide linkages and aromatic substituents, enabling comparisons of synthetic efficiency and physicochemical properties.

Hydrogen Bonding and Crystallization Behavior

The pyrazole and carboxamide groups in the target compound are hydrogen-bonding motifs. highlights the role of hydrogen bonding in dictating crystal packing and stability . For example:

- Pyrazole N–H groups can act as hydrogen bond donors, while carboxamide carbonyls serve as acceptors. Such interactions likely stabilize the target compound’s solid-state structure, analogous to the carbothioamide derivatives in , where hydrogen bonding contributes to high melting points.

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a cyclobutane carboxamide moiety linked to a pyrazole ring that carries a phenyl group and two methyl substituents at the 3 and 5 positions. This unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Contains methyl groups at positions 3 and 5 |

| Phenyl Group | Attached to the pyrazole ring |

| Cyclobutane Moiety | Provides structural uniqueness |

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

- Anti-inflammatory Activity : The pyrazole component is known for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antiparasitic Activity : Similar compounds have shown efficacy against parasitic infections, suggesting a potential application in this area.

- Anticancer Potential : The cyclobutane structure has been associated with anticancer activity in various derivatives, indicating that this compound may also exhibit similar properties.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds, which may reflect similar effects for this compound:

- A study highlighted the apoptosis induction and cell cycle arrest capabilities of structurally similar compounds, emphasizing their potential as anticancer agents .

- Another investigation into pyrazole derivatives reported significant inhibition of cell proliferation in various cancer cell lines, supporting the hypothesis that this compound could be effective against certain types of cancer .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| Kinetic Solubility | 191 μM (pH = 7.4) |

| LogD (pH = 7.4) | 0.9 |

| Plasma Protein Binding | 48% |

These properties suggest favorable absorption and distribution characteristics, which are critical for drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by coupling with cyclobutanecarboxamide. Critical parameters include:

- Reagents : Use of hydrazines, cyclopropanecarboxylic acid derivatives, and coupling agents (e.g., EDCI or DCC) to facilitate amide bond formation .

- Conditions : Optimize temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and reaction time (12–24 hours for high yield). Purity (>95%) is confirmed via HPLC or LC-MS .

- Data Table :

| Step | Key Reagents | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Pyrazole formation | Hydrazine, diketone | 70 | Ethanol | 65–75 |

| Amide coupling | Cyclobutanecarboxylic acid, EDCI | 25 | DMF | 50–60 |

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are discrepancies in data resolved?

- Methodology :

- 1H NMR : Identifies proton environments (e.g., pyrazole CH3 at δ 2.1–2.3 ppm, cyclobutane protons at δ 1.8–2.2 ppm). Confirm integration ratios to detect impurities .

- LC-MS : Validates molecular weight (e.g., [M+H]+ = 352.4) and purity. Discrepancies in mass spectra require recalibration or repurification .

- Elemental Analysis : Matches experimental vs. calculated C/H/N/S percentages (e.g., C: 65.2%, H: 6.1%, N: 16.3%) to confirm stoichiometry .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) or cyclooxygenase using fluorescence-based assays. IC50 values <10 µM suggest therapeutic potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare EC50 to controls like doxorubicin .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve steric effects in the compound’s 3D structure?

- Methodology :

- Crystallization : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Monitor for twinning using SHELXL’s TWIN command .

- Refinement : Use SHELXL for high-resolution data (≤1.0 Å). Adjust parameters for bulky groups (e.g., phenyl rings) to model thermal displacement (B-factors) accurately .

- Data Table :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| R-factor | <0.05 |

| Torsion Angles | Pyrazole-Cyclobutane: 120–135° |

Q. What strategies address contradictory biological activity data across studies?

- Methodology :

- Assay Validation : Replicate under standardized conditions (pH, temperature, cell passage number). Use positive controls (e.g., known inhibitors) .

- Metabolic Stability : Test hepatic microsomal stability to rule out rapid degradation as a cause of variability .

- Structural Confirmation : Re-analyze compound batches via NMR and X-ray to exclude stereochemical or polymorphic discrepancies .

Q. How can computational modeling predict SAR for pyrazole-carboxamide derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with melatonin receptors (e.g., MT1). Prioritize substituents (e.g., phenyl vs. furan) based on binding energy (ΔG ≤ -8 kcal/mol) .

- QSAR Models : Train on datasets of IC50 values and descriptors (logP, polar surface area). Validate with leave-one-out cross-validation (R² > 0.7) .

Methodological Best Practices

- Synthesis : Always quench reactions with aqueous workup (e.g., NaHCO3) to remove unreacted reagents .

- Crystallography : For twinned crystals, employ SHELXD’s twin law refinement and verify with PLATON’s TWINCHECK .

- Biological Testing : Include solvent controls (e.g., DMSO) to rule out vehicle effects on assay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.